molecular formula C24H22N6O2 B12369706 Flt3-IN-22

Flt3-IN-22

Cat. No.: B12369706
M. Wt: 426.5 g/mol
InChI Key: DYNPVDYEHXTYCX-IRXDYDNUSA-N
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Description

Flt3-IN-22 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is part of a class of inhibitors designed to interfere with the signaling pathways that promote the proliferation and survival of leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flt3-IN-22 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

Flt3-IN-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Flt3-IN-22 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of FLT3 and its effects on various signaling pathways.

    Biology: Employed in cellular assays to investigate the role of FLT3 in cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting FLT3 .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flt3-IN-22 is unique in its specific binding affinity and selectivity for the FLT3 receptor, which may result in different efficacy and safety profiles compared to other FLT3 inhibitors. Its distinct chemical structure also allows for potential modifications to enhance its therapeutic properties .

Properties

Molecular Formula

C24H22N6O2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(1S,3S)-3-aminocyclopentyl]-3-[6-(furan-3-yl)-1H-benzimidazol-2-yl]-1H-indazole-5-carboxamide

InChI

InChI=1S/C24H22N6O2/c25-16-3-4-17(11-16)26-24(31)14-2-5-19-18(9-14)22(30-29-19)23-27-20-6-1-13(10-21(20)28-23)15-7-8-32-12-15/h1-2,5-10,12,16-17H,3-4,11,25H2,(H,26,31)(H,27,28)(H,29,30)/t16-,17-/m0/s1

InChI Key

DYNPVDYEHXTYCX-IRXDYDNUSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6

Canonical SMILES

C1CC(CC1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6

Origin of Product

United States

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